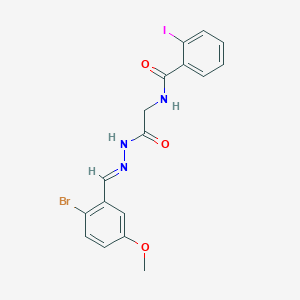
N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide: is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves the condensation of 2-bromo-5-methoxybenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the iodobenzamide moiety. The reaction conditions often include the use of ethanol as a solvent and the addition of a few drops of concentrated sulfuric acid to catalyze the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and iodine reagents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative.
Substitution: The bromine and iodine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as an antimicrobial, antitubercular, and antimalarial agent. Metal complexes of the compound have shown promising activity against various pathogens .
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties. It can also be used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The biological activity of N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is primarily attributed to its ability to form coordination complexes with metal ions. These complexes can interact with biological macromolecules, such as proteins and nucleic acids, disrupting their normal function. The presence of the hydrazone linkage allows the compound to act as a chelating agent, binding to metal ions and enhancing their biological activity .
Comparación Con Compuestos Similares
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-naphthylbenzamide
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-ethylbenzamide
Uniqueness: The presence of both bromine and iodine atoms in N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide distinguishes it from other similar compounds. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
769147-36-6 |
|---|---|
Fórmula molecular |
C17H15BrIN3O3 |
Peso molecular |
516.1 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(2-bromo-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H15BrIN3O3/c1-25-12-6-7-14(18)11(8-12)9-21-22-16(23)10-20-17(24)13-4-2-3-5-15(13)19/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
Clave InChI |
IPFKSEAQHDKLMN-ZVBGSRNCSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I |
SMILES canónico |
COC1=CC(=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



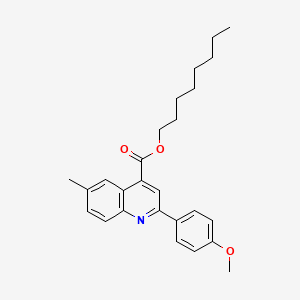
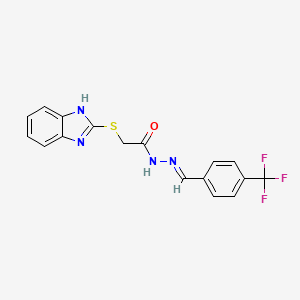

![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12039917.png)

![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12039927.png)
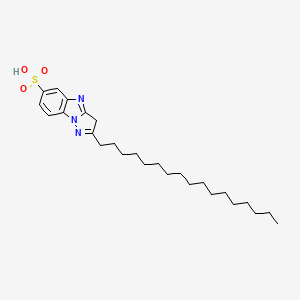

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039942.png)
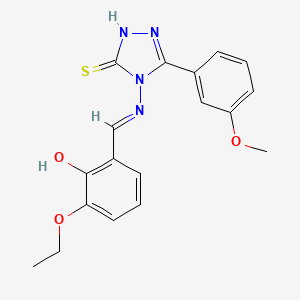
![2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B12039973.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12039988.png)

